1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid
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Overview
Description
1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid is a compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol It features a cyclobutane ring attached to a carboxylic acid group and a 3-methylisoxazole moiety
Preparation Methods
The synthesis of 1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid typically involves the formation of the isoxazole ring followed by the attachment of the cyclobutanecarboxylic acid group. One common method for synthesizing isoxazoles is through the [3+2] cycloaddition reaction of nitrile oxides with alkenes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The isoxazole ring can participate in substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacokinetics and pharmacodynamics could lead to the development of new drugs.
Industry: Its unique properties may be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Methylisoxazol-5-yl)cyclobutanecarboxylic acid can be compared with other isoxazole derivatives, such as:
Isoxazole-4-carboxylic acid: Another isoxazole derivative with different substitution patterns.
3-Methylisoxazole: Lacks the cyclobutanecarboxylic acid group, offering different reactivity and applications.
Cyclobutanecarboxylic acid derivatives: Compounds with similar cyclobutane structures but different functional groups. The uniqueness of this compound lies in its combination of the isoxazole ring and cyclobutanecarboxylic acid group, providing distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-methyl-1,2-oxazol-5-yl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-5-7(13-10-6)9(8(11)12)3-2-4-9/h5H,2-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOSCOYWTATOLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2(CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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